Enterostatin is a peptide that plays a crucial role in the regulation of dietary fat intake. It is primarily produced in the intestine through the cleavage of procolipase, a precursor molecule involved in lipid digestion. Enterostatin has been identified in various species, including humans, mice, and rats, and is recognized for its ability to modulate appetite and fat consumption.
Enterostatin is derived from the procolipase gene product, which is secreted by the pancreas. Upon dietary fat intake, procolipase undergoes proteolytic cleavage to yield enterostatin. This peptide is predominantly expressed in the gastrointestinal tract and has been detected in the brain, indicating its role in central nervous system signaling related to food intake regulation .
Enterostatin falls under the category of bioactive peptides. It is classified as an endogenous metabolite due to its natural occurrence within biological systems and its involvement in metabolic processes.
Enterostatin can be synthesized using solid-phase peptide synthesis techniques, which allow for the assembly of peptides in a stepwise manner on a solid support. This method is advantageous for producing peptides with high purity and specific sequences.
The synthesis typically involves:
Enterostatin consists of a sequence of amino acids that form a specific three-dimensional configuration essential for its biological activity. The precise sequence can vary slightly among species but generally includes several hydrophobic residues that are critical for its function in fat metabolism.
Enterostatin primarily functions through receptor-mediated pathways that influence feeding behavior. Its interaction with specific receptors in the brain can trigger various metabolic responses.
Enterostatin exerts its effects by influencing central nervous system pathways that regulate appetite. Upon release into circulation or local tissues, it interacts with receptors that signal satiety and reduce fat intake.
Research indicates that enterostatin administration leads to decreased food intake, especially fats, through:
Enterostatin has significant implications in various fields:
Enterostatin originates from the proteolytic cleavage of its precursor protein, procolipase, a 101-amino-acid molecule synthesized in the exocrine pancreas, gastroduodenal mucosa, and specific brain regions. Trypsin-mediated cleavage in the duodenum liberates the N-terminal pentapeptide (enterostatin) and the active colipase domain. Colipase acts as an essential cofactor for pancreatic lipase, facilitating triglyceride digestion by anchoring the enzyme to lipid droplets. In contrast, enterostatin functions as a satiety signal with selective effects on fat consumption. The cleavage site is evolutionarily conserved, ensuring precise release of bioactive enterostatin isoforms: Ala-Pro-Gly-Pro-Arg (APGPR) in humans, Val-Pro-Asp-Pro-Arg (VPDPR) in rodents, and Val-Pro-Gly-Pro-Arg (VPGPR) in rats [1] [4] [5].
Table 1: Enterostatin Isoforms Across Species
Species | Isoform Sequence | Cleavage Site |
---|---|---|
Human | APGPR | Ala¹-Pro²-Gly³-Pro⁴-Arg⁵ |
Rat (common) | VPGPR | Val¹-Pro²-Gly³-Pro⁴-Arg⁵ |
Mouse | VPDPR | Val¹-Pro²-Asp³-Pro⁴-Arg⁵ |
Enterostatin release is tightly coupled to dietary fat ingestion. Upon fat consumption, pancreatic procolipase secretion increases, and duodenal trypsin cleaves it into enterostatin and colipase. Enterostatin is rapidly absorbed into circulation, with plasma levels peaking within 30–60 minutes postprandially. Immunohistochemical studies confirm its presence in intestinal endocrine cells and vagal afferent terminals, where it initiates satiety signals. Enterostatin’s anorectic effects require vagal neurotransmission: it binds receptors on vagal afferents in the gastroduodenal region, relaying signals to the nucleus tractus solitarius and hypothalamic satiety centers. This pathway is critical for its selective inhibition of fat intake, as vagotomy abolishes enterostatin’s effects [1] [2] [9].
Key release dynamics include:
Procolipase gene expression is dynamically regulated by dietary fat composition. High-fat diets (HFD) upregulate procolipase transcription in the pancreas and gastric mucosa, increasing enterostatin production. In rats fed a 45% fat diet, procolipase mRNA levels rise 2.5-fold within 7 days, correlating with elevated plasma enterostatin. This adaptation serves as a negative feedback mechanism to curb fat overconsumption. However, obesity may disrupt this pathway: obese humans and fat-preferring rat strains exhibit blunted procolipase secretion after meals, suggesting a pathophysiological link to dysregulated satiety [1] [2] [7].
Table 2: Dietary Regulation of Procolipase Expression
Dietary Condition | Procolipase mRNA Change | Enterostatin Release | Physiological Outcome |
---|---|---|---|
High-Fat Diet (4 weeks) | ↑ 2.5-fold (rat pancreas) | ↑ 60% (plasma) | Reduced fat intake |
Low-Fat Diet | ↔ No significant change | ↔ Baseline levels | No satiety effect |
Obesity (human) | ↓ 30–40% postprandial | ↓ 50% (plasma) | Increased fat preference |
Enterostatin’s pentapeptide core (X-Pro-Y-Pro-Arg) is conserved across mammals, birds, and fish, underscoring its fundamental role in energy homeostasis. Human (APGPR), rat (APGPR/VPGPR), and chicken enterostatin share identical C-terminal Arg residues and proline-rich motifs, enabling consistent receptor interactions. Procolipase cDNA sequences show >85% homology between humans, rodents, and dogs, with the enterostatin domain exhibiting the highest conservation. Functional studies reveal cross-species activity: avian enterostatin reduces fat intake in chicks, while human enterostatin suppresses feeding in rats. This conservation extends to central nervous system expression, with procolipase mRNA detected in the amygdala, hypothalamus, and cortex of mammals and birds [1] [4] [5].
Critical conserved elements include:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1